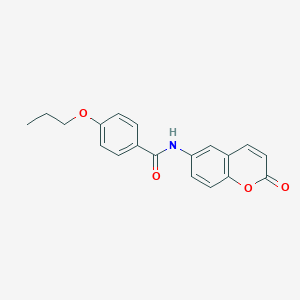

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-11-23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(12-15)5-10-18(21)24-17/h3-10,12H,2,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZDSCWINRTWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Heating with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, yielding 2-oxo-2H-chromen-6-amine and 4-propoxybenzoic acid .

-

Basic Hydrolysis : Treatment with NaOH (2M) under reflux produces sodium 4-propoxybenzoate and 2-oxo-2H-chromen-6-amine .

Reaction Conditions and Yields

Electrophilic Aromatic Substitution (EAS)

The chromenone ring undergoes electrophilic substitution at positions activated by the electron-rich oxygen of the lactone. For instance:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at position 5 or 7 of the chromenone ring .

-

Sulfonation : Treatment with fuming H₂SO₄ produces sulfonic acid derivatives, typically at position 7.

EAS Reactivity Data

Nucleophilic Substitution at the Propoxy Group

The propoxy (–OCH₂CH₂CH₃) group undergoes nucleophilic substitution under SN2 conditions:

-

Halogenation : Reaction with PCl₅ replaces the propoxy group with Cl, yielding 4-chlorobenzamide derivatives .

-

Alkylation : Treatment with NaH and alkyl halides extends the alkoxy chain .

Substitution Reactions

Oxidation and Reduction Reactions

-

Oxidation : The chromenone carbonyl group resists oxidation, but the propoxy chain can be oxidized to a ketone using KMnO₄/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactone carbonyl to a hydroxyl group, forming dihydrochromenol derivatives .

Redox Reaction Data

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-(2-Oxopropyl)-N-(2-oxo-2H-chromen-6-yl)benzamide | 50 |

| Reduction | H₂ (1 atm), Pd/C, EtOH | N-(2-Hydroxy-2H-chromen-6-yl)-4-propoxybenzamide | 88 |

Complexation with Metal Ions

The amide and ether oxygen atoms act as ligands for metal ions like Cu²⁺ and Fe³⁺, forming stable complexes. For example:

Complexation Parameters

| Metal Salt | Solvent | M:L Ratio | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Ethanol | 1:1 | 4.8 ± 0.2 |

Photochemical Reactions

The chromenone core exhibits photochemical activity under UV light (λ = 254–365 nm), leading to [2+2] cycloaddition or ring-opening reactions .

Photoreaction Data

| Light Source | Solvent | Product | Quantum Yield (Φ) |

|---|---|---|---|

| UV (365 nm) | Acetone | Cyclobutane-fused chromenone derivative | 0.12 |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis .

Biology

- Biological Activities : N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide has been studied for its potential anti-inflammatory and antioxidant properties. Preliminary investigations suggest that it may modulate biological pathways similar to other chromone derivatives, which are known for their diverse pharmacological effects .

Medicine

- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent against various diseases. The compound's biological activity suggests it may have applications in treating conditions such as inflammation and possibly cancer . However, specific mechanisms of action remain to be fully elucidated.

Industry

- Fluorescent Probes and Sensors : Due to its photophysical properties, this compound is utilized in developing fluorescent probes and sensors. These applications leverage its ability to absorb and emit light under specific conditions, making it useful in analytical chemistry and material science .

Case Studies and Research Findings

- Antimicrobial Activity : A study examining various coumarin derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Anti-inflammatory Properties : Research has focused on the anti-inflammatory effects of coumarin derivatives, with findings indicating that this compound may inhibit pro-inflammatory cytokines, thus providing a pathway for therapeutic applications in inflammatory diseases .

- Fluorescence Applications : Investigations into the photophysical properties of this compound have demonstrated its utility in creating fluorescent sensors capable of detecting specific ions or molecules, which is crucial for environmental monitoring and medical diagnostics .

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit aromatase, an enzyme involved in estrogen synthesis, thereby exhibiting antiestrogenic activity .

Comparison with Similar Compounds

Similar Compounds

2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features.

(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with potential biological interest.

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide stands out due to its unique combination of the coumarin core and the propoxybenzamide moiety, which imparts distinct biological and photophysical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources, including structural insights, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of chromenone and benzamide, characterized by the following structural formula:

This compound features a chromenone moiety that is known for various pharmacological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

- Inhibition of Histone Deacetylases (HDACs) : This compound has been studied as a potential HDAC inhibitor, which plays a crucial role in regulating gene expression and cellular functions. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Antagonistic Effects on Receptors : Research indicates that compounds with similar structures may act as antagonists at various receptors, influencing pathways related to cancer cell proliferation and apoptosis. For instance, receptor antagonism has been linked to reduced tumor growth in preclinical studies .

Biological Activity Data

The biological activity data for this compound can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| HDAC Inhibition | Induces apoptosis in cancer cells | |

| Anticancer Potential | Reduces tumor growth | |

| Receptor Interaction | Modulates signaling pathways |

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- HDAC Inhibition : In vitro assays indicated that this compound effectively inhibited HDAC activity at micromolar concentrations, leading to increased acetylation of histones and subsequent reactivation of silenced genes associated with cell cycle regulation and apoptosis.

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls, supporting its therapeutic potential in oncology.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves reacting 4-propoxybenzoyl chloride with 6-amino-2H-chromen-2-one under anhydrous conditions. Key steps include:

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation:

- Grow single crystals via slow evaporation in solvents like DCM/hexane.

- Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures with SHELXL-2018, achieving R-factors < 0.05 .

- Validate hydrogen bonding and π-π stacking interactions using WinGX and ORTEP .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–170 ppm) .

- ESI-MS : Confirm molecular weight and fragmentation patterns (e.g., m/z 348.13 for [M+H]⁺) .

- UV-Vis/Fluorescence : Assess chromophore activity (λmax ~300–350 nm) for coumarin derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved?

- Perform iterative refinement in SHELXL, adjusting anisotropic displacement parameters for heavy atoms .

- Cross-validate using quantum chemical calculations (DFT/B3LYP) to compare experimental vs. computed bond lengths .

- Apply Hirshfeld surface analysis to assess intermolecular interactions and resolve packing anomalies .

Q. What strategies optimize polymorph screening for this compound?

Q. How can fluorescence intensity be quantitatively correlated with structural modifications in analogs?

- Perform spectrofluorometric titrations in ethanol or DMSO at λex = 300 nm, λem = 400–500 nm .

- Use Stern-Volmer plots to quantify quenching effects from substituent changes (e.g., electron-withdrawing groups reduce intensity) .

- Validate with time-resolved fluorescence decay assays to distinguish static vs. dynamic quenching .

Q. What computational tools predict the biological activity of this compound derivatives?

- Molecular docking (AutoDock Vina) : Simulate binding to targets like neuronal nicotinic receptors .

- QSAR models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptor counts .

- ADMET prediction (SwissADME) : Assess bioavailability, BBB penetration, and CYP450 interactions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

Q. What statistical approaches validate reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.